propachlor ESA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16/h3-7,9H,8H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSZJLBDHMMCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891452 | |
| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123732-85-4 | |
| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Transformation Pathways of Propachlor Esa
Biotransformation Mechanisms Leading to Propachlor (B1678252) ESA
Biological systems, ranging from microbes to plants and animals, play a crucial role in the transformation of propachlor. These processes are key detoxification pathways that lead to the formation of various metabolites, including propachlor ESA.
Microbial Degradation Pathways in Environmental Matrices
Microbial degradation is a primary mechanism for the dissipation of propachlor in soil and water. asm.orginchem.orgepa.gov Various soil bacteria have been identified that can metabolize the herbicide. For instance, species from the genera Pseudomonas, Acinetobacter, Moraxella, and Xanthobacter have been shown to degrade propachlor. nih.govnih.govasm.org
The degradation pathways can vary between different microbial species. Some bacteria, like Pseudomonas strain PEM1 and Acinetobacter strain BEM2, initiate the process by dehalogenating the molecule, removing the chlorine atom as the first step to yield N-isopropylacetanilide. nih.gov Subsequent steps can lead to the formation of intermediates such as acetanilide (B955), acetamide (B32628), and catechol. nih.gov Another pathway, observed in other bacterial consortia, involves an initial attack on the aromatic portion of the molecule, releasing 2-chloro-N-isopropylacetamide as a metabolite. nih.govasm.org Ultimately, these microbial metabolic activities contribute to the formation of more polar and water-soluble degradates, including propachlor sulfonic acid (ESA). epa.gov
Table 1: Microbial Species and Intermediates in Propachlor Degradation
| Microbial Genus/Strain | Key Intermediates | Reference |
|---|---|---|
| Pseudomonas strain PEM1 | N-isopropylacetanilide, acetanilide, acetamide, catechol | nih.gov |
| Acinetobacter strain BEM2 | N-isopropylacetanilide, N-isopropylaniline, isopropylamine, catechol | nih.gov |
| Moraxella sp. (Strain DAK3) | 2-chloro-N-isopropylacetamide | nih.govasm.org |
Role of Glutathione (B108866) Conjugation in Metabolite Formation
Glutathione (GSH) conjugation is a significant detoxification pathway for propachlor in a wide range of biological systems, including microorganisms, plants, and mammals. researchgate.netusda.govacs.org This reaction is the initial step in the mercapturic acid pathway. tandfonline.com It is mediated by the enzyme glutathione-S-transferase, which facilitates a nucleophilic attack by the sulfhydryl group of glutathione on the electrophilic carbon of propachlor's chloroacetyl group, displacing the chlorine atom. inchem.orgresearchgate.net
This initial conjugation leads to the formation of a propachlor-GSH conjugate. inchem.orgtandfonline.com This conjugate is then subject to further enzymatic breakdown. The process is considered a critical step that ultimately yields more water-soluble and mobile metabolites, including the ethanesulfonic acid (ESA) derivatives. usda.govacs.org In rats, for example, the propachlor-GSH conjugate undergoes further metabolism, and its end-products are found to be mercapturic acid conjugates. tandfonline.comnih.gov
Enzymatic Transformations to Ethanesulfonic Acid Derivatives
Following the initial glutathione conjugation, a series of enzymatic reactions catabolize the propachlor-GSH conjugate. In mammals, the enzymes necessary for the complete catabolism of GSH conjugates to mercapturates are present in both the liver and kidneys. tandfonline.comnih.gov The pathway involves the sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, resulting in a cysteine conjugate. nih.gov
In some organisms, this cysteine conjugate can be further metabolized by a C-S lyase enzyme, particularly by microflora in the gut, which can cleave the carbon-sulfur bond. epa.gov The subsequent oxidation of the sulfur-containing remnant is a key process that leads to the formation of the terminal sulfonic acid group, resulting in this compound. This pathway highlights a multi-step, enzyme-driven process that transforms the parent herbicide into its sulfonated metabolite.
Abiotic Transformation Mechanisms of Propachlor to ESA
Propachlor can also be transformed into this compound through chemical reactions in the environment, independent of biological activity. These abiotic pathways primarily involve nucleophilic substitution reactions.
Nucleophilic Substitution Reactions in Aqueous and Soil Systems
In soil and aqueous environments, propachlor can undergo transformation via bimolecular nucleophilic substitution (S(N)2) reactions. researchgate.net This mechanism involves the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. researchgate.net
Various naturally occurring and anthropogenic sulfur nucleophiles can initiate this transformation. Compounds such as dithionite (B78146), bisulfite, and thiosulfate have been shown to react with propachlor and other chloroacetanilide herbicides, leading to the formation of this compound. researchgate.net The dechlorination of propachlor through this S(N)2 mechanism is a critical first step in its abiotic degradation and detoxification. researchgate.netresearchgate.net The presence of mineral surfaces, such as alumina, can accelerate this transformation by interacting with the nucleophiles. researchgate.netcore.ac.uk
The reaction between propachlor and the agrochemical thiourea (B124793) serves as a well-studied example of abiotic S(N)2 transformation. usda.govusda.gov In this reaction, thiourea acts as a potent nucleophile, replacing the chlorine atom on the propachlor molecule. researchgate.netusda.gov
The kinetics of this reaction are significantly influenced by the environmental matrix. While the reaction proceeds in an aqueous solution, its rate is dramatically accelerated in sand or soil. researchgate.netusda.gov This suggests a catalytic process occurring on the surfaces of soil and sand particles, which lowers the activation energy required for the reaction. researchgate.netusda.gov Research has demonstrated that the enthalpy of activation for the reaction is significantly lower in sand compared to an aqueous solution, providing strong evidence for this surface-catalyzed mechanism. researchgate.net The rate of this chemical transformation increases proportionally with the amount of thiourea added to the system. researchgate.net
Table 2: Half-life of Propachlor in Different Media with and without Thiourea
| Medium | Condition | Half-life (t₁/₂) | Reference |
|---|---|---|---|
| Arlington sandy loam | No thiourea | ~460 hours | usda.gov |
| Arlington sandy loam | Thiourea-amended | Rapid transformation | usda.gov |
| Aqueous solution | No thiourea | No discernible degradation | usda.gov |
Dithionite-Initiated Reductive Dechlorination
The reductive transformation of propachlor can be initiated by nucleophilic substitution with dithionite (S₂O₄²⁻), a process that leads to the formation of this compound. Research has shown that propachlor undergoes rapid dechlorination in the presence of dithionite. researchgate.netnih.gov This reaction follows second-order kinetics and is a bimolecular nucleophilic substitution (Sɴ2) mechanism. nih.govusda.gov Dechlorination is the essential first step in this transformation pathway. nih.gov
During this process, sulfur nucleophiles substitute the chlorine atom in the propachlor molecule. nih.gov This leads to the identification of several dechlorination products, including propachlor dithionite and this compound. nih.govcore.ac.uk The reaction is significantly influenced by both pH and temperature. researchgate.netnih.gov
Catalytic Processes on Environmental Surfaces
Environmental surfaces can play a significant catalytic role in the transformation of propachlor. Studies have demonstrated that the transformation rate of propachlor is substantially accelerated in sand or soil systems compared to aqueous solutions. researchgate.netacs.orgusda.gov This suggests a catalytic mechanism occurring on the surfaces of soil and sand particles. usda.govacs.orgusda.gov
For instance, the enthalpy of activation (ΔH) for the reaction of propachlor with thiourea (another nucleophile) was found to be significantly lower in sand than in an aqueous solution, providing strong evidence for a catalytic transformation mechanism. researchgate.netacs.org Similarly, the surfaces of aluminum-based minerals like alumina can accelerate the dithionite-initiated dechlorination of propachlor. core.ac.ukresearchgate.net The Lewis acid sites (LASs) on the alumina surface are particularly active, effectively binding dithionite to form surface sulfur compounds that are more potent reductants and nucleophilic reagents for propachlor dechlorination. core.ac.ukresearchgate.net The intensity of these LASs can control the rate of propachlor transformation. researchgate.net
Environmental Factors Influencing this compound Transformation Rates
The rate at which propachlor transforms into this compound and other products is not constant; it is heavily dependent on various environmental conditions. Key factors include temperature, the specific environmental matrix (e.g., water, soil), and the presence of other substances like dissolved organic matter.
Temperature Effects on Reaction Kinetics
Temperature has a direct and significant impact on the kinetics of propachlor transformation. An increase in reaction temperature generally leads to a higher rate of transformation. researchgate.netnih.govusda.gov This is because higher temperatures help overcome the activation energy barrier of the reaction. nih.gov For the dithionite-initiated reductive dechlorination, higher temperatures accelerate the excitation of dithionite and overcome the steric hindrance in the propachlor structure, resulting in higher rate constants. nih.gov
In studies involving thiourea-amended sand, the transformation rate of propachlor consistently increased as the incubation temperature was raised from 15°C to 55°C. usda.gov This indicates that the reaction is an endothermic process and that remediation of propachlor contamination would be more effective in warmer conditions. usda.gov
Table 1: Effect of Temperature on Propachlor Transformation
This table shows the activation energy for the reaction of propachlor with thiourea in different environmental matrices, illustrating the catalytic effect of sand surfaces.
| Matrix | Activation Energy (Ea) | Reference |
|---|---|---|
| Aqueous Solution | 68.6 kJ mol⁻¹ | usda.gov |
| Thiourea-Amended Sand | 59.8 kJ mol⁻¹ | usda.gov |
Matrix Specificity (e.g., Aqueous Solutions, Sand, and Soil Systems)
The environmental matrix where the transformation occurs has a profound effect on the reaction rate. As noted previously, the transformation of propachlor is significantly faster in sand and soil systems compared to aqueous solutions. researchgate.netusda.govacs.orgusda.gov This acceleration is attributed to catalytic processes on the surfaces of the solid media. usda.govusda.gov
The activation energy for the reaction in thiourea-amended sand was found to be approximately 13% lower than in an aqueous solution, indicating that the reaction requires less energy to proceed in soil systems. usda.gov In the presence of alumina, the transformation efficiency of propachlor was found to differ depending on the specific form of alumina, with the order being γ-Al₂O₃ > γ-AlOOH > α-Al₂O₃. core.ac.ukresearchgate.net
Table 2: Propachlor Dechlorination Rate Constants
This table presents the second-order rate constant for propachlor dechlorination by dithionite under specific aqueous conditions.
| Condition | Rate Constant (M⁻¹h⁻¹) | Reference |
|---|---|---|
| pH 7.0, Temperature 308K (35°C) | 123.4 ± 0.7 | researchgate.netnih.gov |
Influence of Dissolved Organic Matter on Transformation Dynamics
Dissolved organic matter (DOM), a complex mixture of natural organic compounds found in soil and water, can significantly alter the environmental behavior and mobility of propachlor. nih.govacs.org Studies using DOM extracted from rice straw have shown that its presence can reduce the sorption of propachlor to soil particles and increase its desorption. acs.org
This effect enhances the mobility of propachlor in the soil, potentially increasing its transport to groundwater. nih.govacs.org The addition of DOM to soil columns increased the total concentration of propachlor found in the leachate. nih.gov The hydrophilic groups within the DOM structure increase the solubility of propachlor in the soil solution, leading to less adsorption on soil particles and greater downward movement. nih.gov This DOM-enhanced solubility is also responsible for increased uptake and translocation of propachlor in wheat plants. nih.gov
Environmental Occurrence and Distribution of Propachlor Esa
Detection Frequencies and Concentration Profiles in Aquatic Systems
As a water-soluble metabolite, propachlor (B1678252) ESA is frequently detected in both groundwater and surface water, often more commonly than the parent propachlor itself. waters.com Its chemical properties, particularly its anionic character under typical environmental pH, contribute to its high mobility in water. epa.gov
Monitoring studies have consistently identified propachlor ESA as a groundwater contaminant in areas with historical use of propachlor. The United States Environmental Protection Agency (EPA) has noted that while the parent propachlor is not expected to pose a significant threat to groundwater quality, its acid degradates, including this compound, have a high potential to leach and persist. epa.govepa.gov
Detections of propachlor and its metabolites in groundwater wells have been reported, with concentrations in some cases reaching up to 3.5 parts per billion (ppb). epa.govepa.gov Studies conducted by the United States Geological Survey (USGS) have shown that herbicide degradates, such as the ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites, are detected with greater frequency in groundwater than their parent compounds. waters.comontariosportsman.com For instance, a study of municipal wells in Iowa found that herbicide degradates were among the ten most frequently detected compounds, underscoring their importance in water quality assessments. ontariosportsman.com The likelihood of contamination increases in areas with permeable soils, high microbiological activity, and shallow water tables. epa.govepa.gov
Table 1: Selected Groundwater Monitoring Data for Propachlor and its Metabolites
This table is interactive. You can sort and filter the data.
| Location/Study | Analyte(s) | Reported Concentration Range (ppb) | Key Findings |
|---|---|---|---|
| U.S. EPA National Data epa.govepa.gov | Propachlor and/or its metabolites | 0.02 - 3.5 | Acid degradates have a high potential to leach and persist in groundwater. |
Similar to groundwater, this compound is a common finding in surface water surveillance. Its mobility allows it to be transported via runoff into streams, rivers, and lakes, particularly in agricultural watersheds. epa.gov The EPA has indicated that under conditions such as poorly draining soils or areas with direct drainage to surface water, propachlor and its metabolites have the potential for runoff for days or weeks after application. epa.gov
Several studies have reported higher occurrences of ESA and OA metabolites compared to their parent herbicides in surface water samples. waters.com It is important to note that some historical monitoring data may not have distinguished between the parent compound and its degradates due to analytical limitations, potentially reporting a combined concentration. epa.gov Long-term monitoring is crucial for understanding the trends of these contaminants, as factors like weather variability can significantly influence their transport into surface waters. nih.gov
Distribution and Persistence in Terrestrial Systems
The fate of this compound in terrestrial systems is defined by its high mobility and resistance to degradation compared to the parent herbicide.
This compound exhibits high mobility in soil. epa.gov This is primarily due to its chemical structure, which imparts a low affinity for adsorption to soil particles. epa.gov While the parent propachlor is considered to have low leachability, its transformation into the more polar and water-soluble ESA metabolite drastically increases the potential for movement through the soil profile. epa.govherts.ac.uk
Research has demonstrated that soil properties and agricultural practices can influence this mobility. For example, the presence of dissolved organic matter (DOM) can enhance the mobility and leaching of propachlor and its metabolites. nih.govnih.gov Conversely, amending soils with organic matter like compost can increase sorption, thereby reducing the downward movement of these compounds. researchgate.net The high leaching potential of this compound means it is a significant precursor to the groundwater contamination discussed previously. epa.gov
Table 2: Soil Mobility Characteristics of Propachlor and this compound
This table is interactive. You can sort and filter the data.
| Compound | Adsorption to Soil | Leaching Potential | Key Influencing Factors |
|---|---|---|---|
| Propachlor | Moderate | Low | Dissipates rapidly, limiting leaching. epa.govherts.ac.uk |
Field dissipation studies confirm the contrasting environmental fates of propachlor and its ESA metabolite. The parent compound, propachlor, dissipates rapidly from soil, with reported half-lives (DT50) often ranging from just one to seven days. epa.gov
In stark contrast, this compound and other acid degradates are significantly more persistent. epa.gov Studies have shown that these metabolites persist much longer than the parent compound and can be detected deep within the soil profile. epa.gov The persistence is influenced by environmental conditions such as soil temperature and moisture, with slower degradation occurring in cooler, drier soils. who.int The extended longevity of this compound in the soil environment ensures a long-term source for potential leaching into aquatic systems.
Comparative Analysis with Parent Propachlor and Co-occurring Chloroacetanilide Metabolites
This compound is one of several chloroacetanilide herbicide metabolites, including those from alachlor (B1666766), acetochlor (B104951), and metolachlor, that share similar chemical properties and environmental behaviors. waters.com A key finding from numerous environmental studies is that the ESA and OA degradates of these herbicides are consistently detected more frequently in both ground and surface water than their respective parent compounds. waters.comontariosportsman.com
This pattern is driven by the fundamental differences in their physicochemical properties. The parent compounds are less polar and degrade more readily in soil. epa.gov Their degradation pathways, however, lead to the formation of highly mobile, water-soluble, and persistent metabolites like this compound. epa.govwaters.com Therefore, an environmental risk assessment focused solely on the parent propachlor would significantly underestimate the potential for water contamination. The presence and persistence of this compound highlight the critical need to include major metabolites in water quality monitoring programs to accurately characterize the environmental impact of herbicide use. ontariosportsman.com
Spatial and Temporal Trends in Environmental Presence
Propachlor ethanesulfonic acid (ESA), a primary degradation product of the herbicide propachlor, exhibits significant spatial and temporal variability in its environmental presence. epa.gov Due to its chemical properties, including high mobility and persistence, this compound is frequently detected in both groundwater and surface water, often at concentrations exceeding the parent compound. epa.govepa.gov
Spatial trends in this compound occurrence are closely linked to agricultural land use where propachlor has been applied. Monitoring studies conducted by the U.S. Geological Survey (USGS) and various state agencies have consistently identified this compound in agricultural watersheds. For instance, studies in Iowa, a region with intensive corn and soybean production, have documented the widespread occurrence of this compound in rivers. usgs.gov A 2004 study of ten Iowa rivers found this compound to be a frequently detected compound. usgs.gov Similarly, monitoring in Pennsylvania between 2003 and 2007 in selected agricultural land-use areas also included this compound as an analyte of interest in groundwater. usgs.gov
The distribution of this compound is not uniform across different environmental compartments. Its high potential to leach makes it a significant concern for groundwater contamination. epa.gov The U.S. Environmental Protection Agency (EPA) has noted that while the parent propachlor is not expected to pose a significant threat to groundwater under most conditions, its acid degradates, including this compound, have a high potential to leach and persist. epa.gov Monitoring data has confirmed the presence of propachlor or its degradates in some wells at concentrations ranging from 0.02 to 3.5 parts per billion (ppb). epa.gov A study in Danish groundwater wells detected this compound, with one site showing a maximum concentration of 8 µg/L. acs.orgau.dk
In surface water, the presence of this compound is influenced by runoff from agricultural fields. The degradates appear to be available for runoff for a longer period than the parent compound, primarily moving by dissolution in runoff water. epa.gov A 2021 water quality monitoring report from Minnesota indicated that out of 218 surface water samples, this compound was analyzed, although no detections were reported in that specific dataset. mnpals.net However, historical data from Long Island, New York, compiled between 1997 and 2011, showed detections of this compound in public water supply wells. ny.gov
Temporal trends suggest that the detection of this compound can be influenced by seasonal patterns and precipitation. Years with above-normal precipitation tend to result in increased pesticide detection frequencies and higher concentrations in surface water due to greater runoff. mnpals.net Conversely, drier conditions may lead to lower detection rates. mnpals.net Long-term monitoring allows for the observation of these trends across varying climatic conditions. mnpals.net The persistence of degradates like this compound means they can provide insight into the historical use of the parent herbicide in a given area. usgs.gov
Below are data tables summarizing findings from various environmental monitoring studies.
Table 1: Detection of this compound in U.S. Groundwater
| Location/Study | Water Source | Year(s) of Study | Detection Frequency | Concentration Range |
| U.S. (General) epa.gov | Groundwater Wells | Not Specified | Detected | 0.02 - 3.5 ppb (for propachlor or its degradates) |
| Pennsylvania usgs.gov | Groundwater | 2003–2007 | Analyzed | Reporting Limit: 0.05 µg/L |
| Long Island, NY ny.gov | Public Water Supply Wells | 1997–2011 | Detected | Data compiled, specific range not provided |
Table 2: Detection of this compound in U.S. Surface Water
| Location/Study | Water Source | Year(s) of Study | No. of Samples | Detections |
| Minnesota mnpals.net | Rivers and Streams | 2021 | 218 | 0 |
| Iowa usgs.gov | 10 Rivers | 2004 | Not Specified | Detected |
Table 3: International Detection of this compound
| Location/Study | Water Source | Year(s) of Study | Detection Frequency | Maximum Concentration |
| Denmark acs.orgau.dk | Groundwater Wells | Published 2023 | Low (detected in <19% of sites) | 8 µg/L |
Advanced Analytical Methodologies for Propachlor Esa Quantification
Chromatographic Separation Techniques
Following extraction, chromatographic techniques are employed to separate propachlor (B1678252) ESA from other compounds in the extract before its detection and quantification. Liquid chromatography is the predominant technique for analyzing polar herbicide degradates like ESA compounds.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone for the analysis of propachlor ESA and related compounds. sciex.comnih.gov Reversed-phase chromatography is typically used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. sciex.comresearchgate.net
The separation is achieved by pumping a mobile phase, often a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), through the column. researchgate.net The inclusion of additives like ammonium (B1175870) acetate (B1210297) in the mobile phase can improve chromatographic peak shape and separation, particularly for isomeric compounds. regulations.gov HPLC methods provide the necessary selectivity and sensitivity for detecting these analytes at the low microgram-per-liter (µg/L) levels often required for environmental monitoring. sciex.comresearchgate.net
Table 2: Typical HPLC-MS/MS Parameters for Chloroacetanilide Degradate Analysis
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| Column | Restek Ultra C18 (100 x 2.1 mm, 3 µm) | Stationary phase for reversed-phase separation. | sciex.com |
| Mobile Phase | Aqueous mobile phase with 5-10 mM ammonium acetate and an organic modifier (e.g., acetonitrile/methanol). | Facilitates analyte separation and improves ionization for MS detection. | regulations.gov |
| Flow Rate | Typically 0.2-1.0 mL/min. | Controls retention time and separation efficiency. | researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for quantification, often using Multiple Reaction Monitoring (MRM). | sciex.com |
| Detection Limits | 0.002 to 0.004 µg/L in drinking water. | Demonstrates the high sensitivity of the method. | sciex.com |
Ultra-Performance Liquid Chromatography (UPLC) Advancements for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. biomedres.us UPLC systems utilize columns packed with smaller particles (typically sub-2 µm, such as 1.7 µm) and are designed to operate at much higher pressures. biomedres.usmdpi.com
This technology leads to sharper and narrower peaks, which enhances resolution and allows for faster analysis times, often reducing a run by a factor of three to nine compared to HPLC. biomedres.us The increased peak height and lower dispersion contribute to higher sensitivity. biomedres.us For complex environmental samples, the superior resolving power of UPLC is particularly beneficial for separating target analytes from matrix interferences, leading to more accurate quantification. lcms.czmdpi.com The principles of separation are the same as HPLC (e.g., reversed-phase), but the performance is significantly elevated. nih.gov
Strategies for Resolution of Structural Isomers (e.g., Alachlor (B1666766) ESA, Acetochlor (B104951) ESA)
A significant analytical challenge in the analysis of chloroacetanilide herbicide degradates is the presence of structural isomers, such as alachlor ESA and acetochlor ESA. sciex.com These compounds have the same empirical formula and mass, and they can produce similar fragment ions in MS/MS analysis, making them indistinguishable by mass alone. sciex.comusgs.gov this compound, while not an isomer of these two, is often analyzed in the same run, making the separation strategy critical for the entire class of compounds.
Therefore, achieving chromatographic separation is essential for their individual quantification. sciex.com Analytical methods must be carefully optimized to resolve these isomers. Key strategies include:
Column Selection: Using high-resolution columns, such as a Restek Ultra C18, is crucial. sciex.com
Gradient Optimization: Employing a shallow, stepping mobile phase gradient can effectively separate compounds with very similar retention characteristics. sciex.com
Mobile Phase Composition: Fine-tuning the mobile phase, for instance by using a 5 mM concentration of ammonium acetate, has been shown to provide near baseline resolution of alachlor ESA and acetochlor ESA while maintaining good analyte signal intensity. regulations.gov
Successful methods have demonstrated the ability to achieve consistent baseline separation with a resolution factor of 3.5 or greater, ensuring accurate and defensible quantitative results for each isomer. sciex.com
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) has become an indispensable tool for the trace-level detection and quantification of environmental contaminants like propachlor ethanesulfonic acid (ESA). Its high sensitivity and selectivity allow for the reliable identification of target analytes in complex matrices such as water. When coupled with chromatographic separation techniques, MS provides robust analytical methods for monitoring this compound.
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry, or MS/MS, is a premier technique for the quantification of this compound, offering exceptional selectivity and reducing matrix interference. This approach involves the selection of a specific precursor ion—the molecular ion or a prominent adduct of this compound—which is then fragmented to produce characteristic product ions. The monitoring of one or more of these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), significantly enhances the certainty of identification and the accuracy of quantification compared to single-stage mass spectrometry.
In the analysis of chloroacetanilide degradates like this compound, a common strategy involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). epa.gov The precursor ion for this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process effectively filters out background noise and co-eluting interferences from the sample matrix. The choice of precursor and product ions is critical for method specificity. For this compound, specific transitions are monitored to confirm its presence and quantify its concentration.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table is for illustrative purposes and actual parameters may vary based on instrumentation and specific laboratory conditions.
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | Value corresponding to [M-H]⁻ |
| Product Ion 1 (m/z) - Quantifier | Specific fragment ion for quantification |
| Product Ion 2 (m/z) - Qualifier | Specific fragment ion for confirmation |
| Collision Energy (eV) | Optimized value to maximize product ion intensity |
| Dwell Time (ms) | Set to ensure sufficient data points across the chromatographic peak |
Electrospray Ionization (ESI) in Negative Ion Mode
Electrospray ionization (ESI) is the most common ionization source for analyzing polar, water-soluble compounds like this compound by liquid chromatography-mass spectrometry. Due to its chemical structure, which includes a sulfonic acid group, this compound is readily ionized in the negative ion mode. In this mode, the analyte molecule is deprotonated to form a negatively charged ion, [M-H]⁻.
The ESI process is highly efficient for polar and ionic compounds and is considered a "soft" ionization technique, meaning it typically produces the intact molecular ion with minimal in-source fragmentation. This is advantageous for quantitative analysis as it concentrates the ion signal in a single, well-defined precursor ion for subsequent MS/MS analysis. The analysis of this compound and other acetamide (B32628) degradates in drinking water is effectively performed using ESI-MS/MS in negative ion mode, as outlined in methodologies like EPA Method 535. epa.gov This mode provides high sensitivity and specificity for sulfonic acid degradates. epa.gov
Ion Trap Mass Spectrometry Applications
Ion trap mass spectrometers, including quadrupole ion traps and linear ion traps, have been successfully applied to the analysis of a wide range of pesticides and their degradates. nih.gov These instruments can perform MS/MS experiments by trapping ions of interest, isolating a specific precursor ion, fragmenting it, and then scanning out the resulting product ions. nih.gov This capability allows for the confirmation and quantification of compounds like this compound, even at low concentrations. nih.gov
One of the key advantages of ion trap instruments is their ability to perform multiple stages of mass analysis (MSⁿ), which can provide detailed structural information for identification purposes. For quantitative applications, ion traps can be operated in a selected reaction monitoring mode, similar to triple quadrupole instruments, to detect specific transitions. EPA Method 535, for instance, was validated using both triple quadrupole and ion trap mass spectrometers, demonstrating the latter's suitability for the robust quantification of this compound in drinking water samples. epa.gov While ion trap instruments can be highly sensitive, care must be taken to avoid space-charging effects, where too many ions in the trap can lead to a loss of mass accuracy and quantitative performance.
Method Validation and Quality Control in Environmental Analysis
Rigorous method validation and ongoing quality control are paramount in environmental analysis to ensure that the data generated are accurate, reliable, and defensible. epa.govnih.gov For the quantification of this compound, this involves establishing the performance characteristics of the analytical method and continuously monitoring them to ensure they remain within acceptable limits. eurl-pesticides.eu
Determination of Method Detection Limits and Reporting Levels
The Method Detection Limit (MDL) is a critical parameter in environmental analysis, representing the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results. epa.govwef.org The procedure for determining the MDL is designed to be a straightforward technique for estimating the detection limit for a variety of chemical methods. epa.gov It typically involves analyzing a minimum of seven replicate samples spiked at a concentration near the estimated MDL (often 2 to 10 times the estimate). epa.gov The MDL is then calculated by multiplying the standard deviation of the replicate measurements by the appropriate Student's t-value for a 99% confidence level. wef.org
The Reporting Level (RL), often referred to as the Minimum Reporting Level (MRL) or Limit of Quantitation (LOQ), is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy under routine laboratory operating conditions. The RL is typically set at a concentration higher than the MDL to ensure that quantitative results are sound. For instance, the lowest concentration MRL (LCMRL) is a single-laboratory determination of the lowest true concentration for which a future recovery is expected, with 99% confidence, to be between 50% and 150% recovery. epa.gov For this compound, single-laboratory LCMRLs have been established in the range of 0.016-0.11 µg/L using an ion trap instrument. epa.gov
Table 2: Key Concepts in Method Detection and Reporting Limits
| Term | Definition |
|---|---|
| Method Detection Limit (MDL) | The minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from a method blank. epa.govwef.org |
| Limit of Quantitation (LOQ) | The lowest analyte concentration that can be quantitatively determined with a stated accuracy and precision. |
| Minimum Reporting Level (MRL) | The lowest analyte concentration that meets data quality objectives and is reported by the laboratory. epa.gov |
| Lowest Concentration MRL (LCMRL) | A single-laboratory value representing the lowest true concentration where future recovery is expected to be between 50-150% with 99% confidence. epa.gov |
Utilization of Internal Standards for Accurate Quantification
The use of internal standards (IS) is a cornerstone of accurate quantification in mass spectrometry, particularly when using ESI, as it corrects for variations in instrument response and sample matrix effects. nih.govnih.gov An ideal internal standard is a compound that behaves identically to the analyte during sample preparation, chromatography, and ionization but is distinguishable by the mass spectrometer. bohrium.com
For the analysis of this compound, the most effective internal standards are stable isotopically labeled (SIL) analogues of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N). mdpi.com These SIL standards have nearly identical physicochemical properties to the native analyte, ensuring they co-elute chromatographically and experience the same degree of ionization suppression or enhancement from the sample matrix. Because the SIL standard has a different mass, it can be detected independently by the mass spectrometer.
The quantification is performed by calculating the ratio of the peak area of the native analyte to the peak area of the known concentration of the internal standard. This ratio is then plotted against the concentration of calibration standards to generate a calibration curve. This ratiometric approach compensates for fluctuations in signal intensity during the analytical run and for losses during sample extraction and cleanup, leading to significantly improved accuracy and precision. nih.govnih.gov The use of an internal standard is a requirement in many validated environmental methods to ensure the reliability of quantitative data. ca.gov
Characterization and Application of Reference Materials
The accuracy and reliability of analytical measurements are fundamentally dependent on the quality of the reference materials used for calibration and method validation. For the quantification of propachlor ethanesulfonic acid (ESA), a significant metabolite of the herbicide propachlor, well-characterized reference materials are indispensable. These materials provide a benchmark against which analytical results can be compared, ensuring their validity and comparability across different laboratories and over time. The development and dissemination of such standards are often carried out by accredited reference material producers who adhere to stringent international guidelines, such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for the competence of testing and calibration laboratories. nih.govlgcstandards.com
This compound is typically available as a certified reference material (CRM) or analytical standard, most commonly in the form of its sodium salt (this compound sodium salt, CAS No. 947601-88-9). lgcstandards.com These standards are essential for the development and validation of analytical methods aimed at detecting and quantifying propachlor residues in various environmental matrices, including soil and water. lgcstandards.com The use of high-purity reference materials is crucial for ensuring compliance with regulatory limits for pesticide residues in environmental and food samples. lgcstandards.com
The characterization of a this compound reference material is a comprehensive process that involves establishing its identity, purity, homogeneity, and stability. This process ensures that the material is suitable for its intended use in quantitative analysis.
Identity and Purity Assessment
The first step in characterizing a candidate reference material for this compound is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is typically employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, which helps to confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure. PubChem, for instance, lists LC-MS/MS spectral data for this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the sulfonic acid and amide moieties.
Once the identity is confirmed, the purity of the reference material is determined. This is a critical parameter as it directly influences the accuracy of the calibration standards prepared from it. A mass balance approach is often used, which involves the separate quantification of the main component and all significant impurities.
The purity assessment may involve a combination of the following techniques:
Chromatographic Methods: High-performance liquid chromatography (HPLC) with a universal detector (e.g., a charged aerosol detector) or a specific detector (e.g., a UV detector at an appropriate wavelength) is a primary technique for determining the purity of the main component and for detecting organic impurities. Gas chromatography (GC) may also be applicable for certain volatile impurities. LGC Standards, for example, specifies a purity of >95% (HPLC) for their this compound sodium salt reference material. lgcstandards.com
Water Content: Karl Fischer titration is the standard method for determining the water content of the material.
Residual Solvents: Gas chromatography with headspace sampling (HS-GC) is used to quantify any residual organic solvents from the synthesis and purification process.
Inorganic Impurities: Techniques such as ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) can be used to determine the content of inorganic impurities.
An illustrative data table for the purity assessment of a hypothetical batch of this compound Sodium Salt Certified Reference Material is presented below.
| Parameter | Method | Result |
| Purity by HPLC | HPLC-UV (254 nm) | 99.5% |
| Water Content | Karl Fischer Titration | 0.2% |
| Residual Solvents | Headspace GC-MS | <0.1% |
| Inorganic Content | Ash Content | <0.05% |
| Assigned Purity | Mass Balance | 99.15% |
This table is for illustrative purposes only. Actual values are lot-specific and can be found on the Certificate of Analysis.
Homogeneity and Stability Studies
To ensure that every unit of the reference material has the same properties, homogeneity studies are conducted. A statistically representative number of units from the batch are analyzed, and the results are evaluated to confirm that there is no significant variation between units.
Stability studies are performed to determine the shelf-life of the reference material and to establish appropriate storage and transport conditions. These studies involve analyzing the material at regular intervals under various conditions (e.g., different temperatures and light exposure) to monitor for any degradation. Both short-term stability studies, to simulate transport conditions, and long-term stability studies, to determine the shelf-life, are essential. A typical shelf life for a this compound sodium salt solution in acetonitrile is noted to be around 24 months when stored under specified conditions.
The following table illustrates the type of data that would be generated during a stability study for a this compound reference material.
| Storage Condition | Time Point | Purity (%) |
| -20°C (Recommended) | 0 months | 99.5 |
| 12 months | 99.4 | |
| 24 months | 99.5 | |
| +4°C | 0 months | 99.5 |
| 12 months | 99.2 | |
| 24 months | 98.9 | |
| Room Temperature | 0 months | 99.5 |
| 6 months | 98.5 |
This table is for illustrative purposes only. Actual stability data is lot-specific and detailed in the technical documentation accompanying the reference material.
Application of Reference Materials
Certified reference materials of this compound are used for several critical applications in analytical laboratories:
Calibration of Analytical Instruments: CRMs are used to prepare accurate calibration standards, which are essential for the quantification of this compound in unknown samples.
Method Validation: Reference materials are used to validate the accuracy, precision, and linearity of analytical methods.
Quality Control: Regular analysis of a CRM provides an ongoing check on the performance of an analytical method and the instrumentation, ensuring the reliability of the data being generated.
Environmental Biogeochemistry and Bioavailability of Propachlor Esa
Sorption and Desorption Dynamics in Environmental Matrices
The movement and availability of Propachlor (B1678252) ESA in the environment are largely governed by its interaction with soil and sediment particles. Sorption and desorption processes dictate its concentration in the soil solution, thereby influencing its potential for leaching into groundwater or uptake by organisms.
While direct studies quantifying the sorption of Propachlor ESA are limited, research on the parent compound, propachlor, provides significant insights. The sorption of propachlor in soil is strongly influenced by the soil's organic matter content. researchgate.net Studies on various soil types have demonstrated that soils with a higher percentage of organic carbon exhibit greater sorption of propachlor. researchgate.net For instance, research comparing Eutric gleysols, Hap udic cambisols, and Haplic alisol found that Haplic alisol, which had the highest organic carbon content, was the most effective at sorbing propachlor. researchgate.net This suggests that soil organic matter is a primary factor in retaining the herbicide, thereby reducing its mobility. researchgate.net The addition of organic amendments, such as pig manure compost and lakebed sludge, has been shown to increase the sorption and decrease the desorption of propachlor in soils. researchgate.net It is generally understood that the major factor governing the sorption of many pesticides is the solid-state organic fraction of the soil. nih.gov
The mobility of propachlor, and by extension its degradation products like this compound, is significantly enhanced by the presence of nonionic surfactants and dissolved organic matter (DOM). acs.orgnih.gov Research has shown that DOM extracted from rice straw and the nonionic surfactant Triton X-100 (TX-100) can reduce the sorption of propachlor to soil and increase its desorption. acs.orgnih.gov This effect is attributed to several mechanisms: the hydrophilic groups of DOM and surfactants can increase the solubility of propachlor in the aqueous phase, and these substances may compete with the herbicide for sorption sites on soil particles. nih.gov
This increased solubility and competition leads to greater mobility, facilitating the migration of the compound through the soil profile. acs.org The application of DOM and TX-100 was found to lower the Freundlich sorption constant (Kf), indicating weaker sorption and greater potential for movement. nih.govnih.gov Consequently, the presence of these substances can increase the potential for propachlor and its metabolites to leach into groundwater and enhance their availability for plant uptake. acs.orgnih.gov
Table 1: Effect of Dissolved Organic Matter (DOM) and Triton X-100 (TX-100) on Propachlor Sorption (Kf)
| Treatment | Concentration | Freundlich Constant (Kf) |
|---|---|---|
| Control | - | 1.692 |
| DOM | 60 mg DOC L-1 | 1.189 |
| 120 mg DOC L-1 | 0.897 | |
| TX-100 | 96 mg L-1 (0.5 CMC) | 1.011 |
| 192 mg L-1 (1.0 CMC) | 0.687 | |
| 288 mg L-1 (1.5 CMC) | N/A |
Data sourced from studies on the parent compound, propachlor. nih.govnih.gov CMC refers to Critical Micelle Concentration.
Bioaccumulation Studies in Non-Target Organisms
The persistence and mobility of this compound in aquatic environments lead to its potential uptake and accumulation by non-target organisms, which can have implications for the food web.
The Mediterranean mussel, Mytilus galloprovincialis, is widely utilized as a bioindicator species in ecotoxicological studies due to its filter-feeding nature, wide distribution, and ability to accumulate pollutants from the surrounding water. researchgate.netunime.ittubitak.gov.tr Studies have been conducted to evaluate the long-term effects and accumulation of this compound in this model organism. researchgate.netunime.it In these investigations, mussels were exposed to environmentally relevant concentrations of this compound to determine its uptake and distribution in their tissues. unime.it The research confirmed that this compound does accumulate in the soft tissues of M. galloprovincialis, highlighting a potential risk for the biomagnification of this metabolite in the food chain. researchgate.net
Research into the bioaccumulation of this compound in Mytilus galloprovincialis has demonstrated a clear time- and dose-dependent uptake. researchgate.netunime.it The bioconcentration factor (BCF), which indicates the extent of a chemical's accumulation in an organism relative to its concentration in the water, was shown to increase over time. researchgate.net In one study, mussels were exposed to two different concentrations of this compound (3.5 μg/L and 35 μg/L) over a period of 20 days. unime.it The BCF increased significantly between day 10 and day 20 in both exposure groups, illustrating a progressive accumulation of the compound in the mussel tissue. researchgate.netunime.it
Table 2: Bioconcentration Factors (BCF) of this compound in Mytilus galloprovincialis
| Exposure Concentration | BCF at Day 10 | BCF at Day 20 |
|---|---|---|
| 3.5 μg L-1 | 2.12 | 5.30 |
| 35 μg L-1 | 2.32 | 5.48 |
Data from a study on the long-term effects of this compound on Mytilus galloprovincialis. researchgate.netunime.it
Table 3: Bioaccumulation of Propachlor in Wheat Seedlings (μg g-1 Fresh Weight)
| Treatment | Concentration in Roots | Concentration in Shoots |
|---|---|---|
| Control | ~0.08 | ~0.01 |
| DOM (120 mgC L-1) | 1.189 | ~0.04 |
| TX-100 (1.5 CMC) | ~0.95 | ~0.05 |
Data derived from a study on the transport and environmental risks of the parent compound, propachlor. nih.gov
Remediation and Mitigation Strategies Targeting Propachlor and Its Esa Metabolite
Chemical Remediation Approaches for Propachlor (B1678252) Residues
Chemical remediation involves the use of chemical reagents to transform propachlor into less harmful substances. These approaches often target the chlorine atom on the acetanilide (B955) molecule, which is a key to its herbicidal activity.
A promising chemical remediation strategy involves the use of thiourea (B124793), a nitrification inhibitor, to accelerate the degradation of propachlor in both soil and water. nih.gov The primary mechanism is an S(N)2 nucleophilic substitution reaction, where the chlorine atom of propachlor is replaced by thiourea, leading to the detoxification of the herbicide. nih.govusda.gov
Studies have shown that the transformation of propachlor is significantly faster in thiourea-amended soil and sand compared to aqueous solutions, suggesting a catalytic process occurring on the surface of soil or sand particles. nih.govusda.gov The negatively charged surfaces of soil particles may induce electron delocalization in the thiourea molecule, enhancing its reactivity with propachlor. usda.gov The rate of this chemical reaction increases with higher concentrations of thiourea. nih.govusda.gov For instance, the half-life of propachlor in Arlington sandy loam was observed to be 460 hours, a duration that was significantly shortened in the presence of thiourea. usda.gov
The effectiveness of this method is further evidenced by the lower activation energy required for the reaction in sand compared to an aqueous solution, confirming a catalytic transformation mechanism. nih.gov Column experiments have also demonstrated that this remediation strategy can effectively reduce the leaching of propachlor through sand or soil, thereby preventing contamination of groundwater and surface water. nih.gov
Table 1: Kinetic Data for Thiourea-Mediated Propachlor Degradation
| System | Finding | Reference |
|---|---|---|
| Arlington Sandy Loam | Propachlor half-life of 460 hours without thiourea. | usda.gov |
| Aqueous Solution vs. Sand | The enthalpy of activation (ΔH) for the reaction is significantly lower in sand, indicating a catalytic process. | nih.gov |
| Sand Columns | Increased thiourea concentrations led to lower propachlor concentrations throughout the columns. | usda.gov |
Other catalytic processes are being explored for the remediation of propachlor-contaminated media, with a focus on in-situ chemical oxidation (ISCO). researchgate.net This technique utilizes strong oxidizing agents to degrade contaminants. Persulfate (S₂O₈²⁻) activated by metal ions is one such method that has been investigated for propachlor degradation. researchgate.netnih.gov The activation of persulfate generates sulfate (B86663) radicals (SO₄⁻•), which are highly effective in breaking down organic pollutants. researchgate.net
The activation of persulfate by ferrous ions (Fe²⁺) can lead to a rapid initial degradation of propachlor. nih.gov However, the efficiency can decrease over time due to the quick depletion of Fe²⁺ by the generated sulfate radicals. nih.gov An optimal concentration of Fe²⁺ is crucial, as excessive amounts can inhibit propachlor degradation by competing for sulfate radicals. researchgate.netnih.gov
In contrast, copper ion (Cu²⁺) activated persulfate provides a more sustained degradation effect. researchgate.netnih.gov The enhancement of degradation is proportionally greater with increased Cu²⁺ concentrations. researchgate.net The effectiveness of both metal-activated systems is enhanced at higher temperatures and under acidic conditions. researchgate.netnih.gov Importantly, the ecotoxicity of the propachlor samples, as indicated by microbial community activity, was found to decrease during the degradation process with both Fe²⁺ and Cu²⁺ activated persulfate. researchgate.net
Abiotic Degradation Enhancement Techniques
Abiotic degradation refers to the breakdown of substances through non-biological processes. Enhancing these natural degradation pathways is a key aspect of some remediation strategies. The aforementioned use of metal-activated persulfate is a prime example of enhancing abiotic degradation through chemical oxidation. researchgate.netnih.gov
Another significant area of development is in-situ chemical reduction (ISCR), which employs reducing agents to degrade toxic organic compounds. epa.gov Technologies based on zero-valent iron (ZVI) and naturally occurring reduced minerals containing dual-valent iron, such as magnetite and green rust, are capable of dechlorinating solvents and could be applied to chloroacetanilide herbicides like propachlor. psu.edu The principle of ISCR is to place a reductant or a material that generates a reductant into the subsurface to transform contaminants into less toxic or immobile forms. epa.gov
Furthermore, synergistic approaches that combine biological and abiotic processes are being developed. For instance, biological processes can enhance the activity of reduced metals and minerals. psu.edu By combining a slowly degradable carbon source with ZVI, strongly reducing conditions can be created that lead to more complete degradation of contaminants. psu.edu
Bioremediation Potential via Microbial Degradation
Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. epa.gov Microbial degradation is considered the primary mechanism for the dissipation of acylanilide herbicides like propachlor from soil. nih.gov Several bacterial strains capable of degrading propachlor have been isolated from soil, demonstrating the potential for bioremediation. nih.govnih.govcsic.es
Researchers have isolated and characterized various bacteria that can utilize propachlor as a source of carbon and energy. nih.gov For example, a bacterial strain identified as Pseudomonas sp. strain PEM1 was found to mineralize propachlor. csic.es The initial step in its degradation pathway is dehalogenation, producing N-isopropylacetanilide. nih.govcsic.es This strain can grow on N-substituted acylanilides but not on aniline (B41778) or phenol. csic.es In field tests, Pseudomonas strain PEM1 was shown to degrade 50 nmol of propachlor per gram of soil per day, highlighting its potential for in-situ bioremediation. nih.gov
Another isolated bacterium, Acinetobacter sp. strain BEM2, also utilizes propachlor as its sole carbon source. nih.gov Its degradation pathway also begins with dehalogenation to form N-isopropylacetanilide. However, it subsequently cleaves the bond between the nitrogen atom and the acetyl group, yielding N-isopropylaniline, which is then further degraded to catechol and isopropylamine. nih.gov
A soil bacterial community enriched from a pesticide disposal site was found to contain about six strains that could degrade propachlor. nih.govnih.gov The highest biomass yield was achieved when two of these isolates, identified as resembling Moraxella and Xanthobacter species, were grown together. nih.govnih.gov The Moraxella-like strain (DAK3) was found to release 2-chloro-N-isopropylacetamide as a metabolite, which the Xanthobacter-like strain (MAB2) could then utilize for growth. nih.govnih.gov
Table 2: Microbial Strains Involved in Propachlor Degradation
| Microbial Strain/Community | Key Metabolites Identified | Degradation Pathway/Characteristics | Reference |
|---|---|---|---|
| Pseudomonas sp. strain PEM1 | N-isopropylacetanilide, acetanilide, acetamide (B32628), catechol | Initial dehalogenation. Can utilize the aromatic ring. | nih.gov |
| Acinetobacter sp. strain BEM2 | N-isopropylacetanilide, N-isopropylaniline, isopropylamine, catechol | Initial dehalogenation followed by cleavage of the N-acetyl bond. | nih.gov |
| Moraxella-like strain DAK3 & Xanthobacter-like strain MAB2 | 2-chloro-N-isopropylacetamide | DAK3 transforms propachlor to the metabolite, which MAB2 then degrades. | nih.govnih.gov |
Future Research Directions and Emerging Academic Considerations
Development of Advanced Analytical Techniques for Trace Level Analysis
The accurate quantification of propachlor (B1678252) ESA at environmentally relevant concentrations is fundamental to all other areas of research. While existing methods have been successful in detecting its presence, future efforts are being directed towards the development of more sensitive, rapid, and cost-effective analytical techniques. The ability to perform trace-level analysis is crucial for understanding the full extent of its environmental distribution and for assessing potential risks. researchgate.net
Recent advancements have centered on liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), which offers high selectivity and sensitivity. nih.govusgs.gov A key area of development is the refinement of online solid-phase extraction (SPE) coupled with LC-MS. This automates the sample preparation process, reducing the potential for contamination and improving reproducibility. usgs.gov Furthermore, the development and availability of high-purity analytical standards, such as propachlor ESA sodium salt, are indispensable for accurate calibration and quantification. hpc-standards.comlgcstandards.comsigmaaldrich.com
Future research will likely focus on the development of novel sorbents for SPE that have a higher affinity for polar metabolites like this compound, leading to improved extraction efficiency from complex matrices such as soil and sediment. Additionally, the exploration of high-resolution mass spectrometry (HRMS) is expected to play a greater role in identifying and quantifying a broader range of transformation products in a single analysis. nih.gov Potentiometric sensors are also an emerging area of research for the trace-level analysis of various environmental contaminants, with the potential for in-situ measurements. nih.gov
Table 1: Advanced Analytical Techniques for this compound
| Analytical Technique | Abbreviation | Key Features | Application |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry | LC-MS | High selectivity and sensitivity for polar compounds. | Quantification in water samples. usgs.gov |
| Tandem Mass Spectrometry | MS/MS | Increased specificity and lower detection limits. | Confirmatory analysis and trace detection. |
| Online Solid-Phase Extraction | Online SPE | Automated sample cleanup and pre-concentration. | High-throughput analysis of water samples. usgs.gov |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurements for identification of unknown metabolites. | Non-target screening and metabolite discovery. nih.gov |
| Potentiometric Sensors | - | Potential for real-time, in-situ measurements. | Field monitoring of water sources. nih.gov |
Comprehensive Environmental Monitoring Networks and Refined Data Interpretation
While this compound has been detected in various water sources, current monitoring programs are often not specifically designed to target this metabolite. epa.gov Future research necessitates the establishment of comprehensive environmental monitoring networks that specifically include this compound and other relevant transformation products. These networks should encompass a wide range of geographic areas and sample types, including surface water, groundwater, and soil, to create a more complete picture of its environmental footprint. nv.gov
A significant challenge in interpreting historical data is the potential for misidentification, where analytical methods may not have distinguished between the parent propachlor and its degradates like this compound. epa.govepa.gov Therefore, a critical aspect of future monitoring will be the use of metabolite-specific analytical methods. Refined data interpretation will also require the integration of land-use data, pesticide application records, and hydrogeological information to identify sources and predict areas of higher contamination risk. The development of robust databases specifically for herbicide metabolites will be crucial for tracking trends and assessing the effectiveness of any mitigation strategies.
Integrated Fate and Transport Modeling Incorporating Metabolite Behavior
Understanding the movement and persistence of this compound in the environment is crucial for predicting its long-term impact. Integrated fate and transport models are powerful tools for this purpose, but they need to be specifically adapted to account for the unique properties of metabolites. frontiersin.orgresearchgate.net this compound is generally more mobile and persistent than its parent compound, propachlor, due to its higher water solubility and lower tendency to adsorb to soil particles. epa.gov
Future modeling efforts should incorporate detailed data on the transformation kinetics of propachlor to this compound under various environmental conditions. Models such as ZIN-AgriTra and PEARL are being refined to better simulate the behavior of pesticide transformation products. frontiersin.orgnih.gov These models can help to predict the leaching potential of this compound to groundwater and its transport to surface water bodies. The influence of factors such as soil type, rainfall patterns, and agricultural practices on the fate and transport of this compound will be a key focus of this research. researchgate.net The goal is to develop predictive models that can be used for risk assessment and for the development of best management practices to minimize environmental contamination.
Table 2: Key Parameters for Modeling this compound Fate and Transport
| Parameter | Importance | Research Focus |
|---|---|---|
| Transformation Rate | Determines the rate of this compound formation from propachlor. | Laboratory and field studies under varying environmental conditions. |
| Sorption Coefficient (Kd) | Influences the mobility of this compound in soil. | Measurement in different soil types with varying organic matter content. |
| Degradation Half-life | Indicates the persistence of this compound in soil and water. | Long-term studies to determine its recalcitrance to microbial degradation. |
| Water Solubility | Affects its potential for leaching and runoff. | Confirmation of solubility under different temperature and pH conditions. |
Ecophysiological Research on Environmental Indicator Species
The potential ecological effects of this compound are largely unknown. While the toxicity of the parent compound, propachlor, has been studied in some organisms, this information cannot be directly extrapolated to its metabolite. epa.gov Future research must focus on the ecophysiological effects of this compound on a range of environmental indicator species. This includes organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish. usda.gov
Studies should investigate a variety of endpoints, including survival, growth, reproduction, and biochemical markers of stress. mdpi.com For example, assessing the impact of this compound on the photosynthetic efficiency of aquatic plants or the activity of key enzymes in fish can provide early warnings of potential environmental harm. Given that this compound is often found in mixtures with other pesticides and their metabolites, research into the ecotoxicological effects of these mixtures is also a critical need. The use of new approach methodologies (NAMs), such as in vitro assays and computational models, can help to prioritize species and endpoints for further investigation. usda.gov
Innovation in Remediation Technologies for Persistent Metabolites
The persistence of this compound in the environment raises the need for effective remediation technologies. epa.gov Future research will need to focus on developing and optimizing methods for the removal of persistent and mobile herbicide metabolites from soil and water. Several promising technologies are being explored. vertasefli.co.ukfrtr.govepa.gov
Enhanced bioremediation, which involves stimulating the activity of microorganisms that can degrade the contaminant, is a potentially sustainable approach. vertasefli.co.uknih.gov This may involve the addition of specific nutrients or the introduction of microbial consortia with known degradative capabilities. Phytoremediation, the use of plants to remove, degrade, or contain contaminants, is another area of active research. ncsu.edu Plants with deep root systems could potentially be used to intercept and take up this compound from contaminated soil.
In-situ chemical oxidation (ISCO), which uses strong oxidizing agents to break down contaminants, may also be applicable, although the potential for the formation of unwanted byproducts would need to be carefully evaluated. vertasefli.co.uk Additionally, the use of adsorbent materials, such as activated carbon, in permeable reactive barriers could be a viable strategy for treating contaminated groundwater. nih.govclu-in.org The development of these technologies will require a multidisciplinary approach, combining expertise in microbiology, environmental chemistry, and engineering.
Table 3: Potential Remediation Technologies for this compound
| Technology | Principle | Potential Application | Research Needs |
|---|---|---|---|
| Enhanced Bioremediation | Stimulation of microbial degradation. | In-situ treatment of contaminated soil and groundwater. | Identification of effective microbial strains and optimal conditions. vertasefli.co.uknih.gov |
| Phytoremediation | Use of plants to remove or degrade contaminants. | Remediation of shallow contaminated soils. | Screening of plant species for uptake and tolerance of this compound. ncsu.edu |
| In-Situ Chemical Oxidation (ISCO) | Chemical breakdown of contaminants in place. | Rapid treatment of contamination hotspots. | Assessment of effectiveness and potential byproduct formation. vertasefli.co.uk |
| Permeable Reactive Barriers | Passive interception and treatment of contaminated groundwater. | Long-term management of groundwater plumes. | Development of reactive materials with high affinity for this compound. nih.gov |
Table 4: Mentioned Chemical Compounds
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| Propachlor | Parent herbicide | |
| Propachlor ethanesulfonic acid | This compound | Metabolite of propachlor nih.gov |
| This compound sodium salt | Analytical standard hpc-standards.comlgcstandards.comsigmaaldrich.com | |
| Propachlor oxanilic acid | Propachlor OXA | Another metabolite of propachlor nih.gov |
| Alachlor (B1666766) | A chloroacetanilide herbicide epa.gov | |
| Metolachlor | A chloroacetanilide herbicide epa.gov | |
| Acetochlor (B104951) | A chloroacetanilide herbicide epa.gov | |
| Butachlor | A chloroacetanilide herbicide epa.gov | |
| N-isopropylaniline | A metabolite of propachlor who.int | |
| 2-chloro-N-isopropylacetamide | A metabolite of propachlor nih.gov |
Q & A
Q. How to design ecotoxicological studies for this compound that align with regulatory frameworks?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
